molecular formula C22H21N5O4 B12303866 N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea CAS No. 75291-65-5

N'-(4-(Hydroxy(oxido)amino)phenyl)-N-(4-(4-morpholinyl)-2-pyridinyl)-N-phenylurea

Cat. No.: B12303866
CAS No.: 75291-65-5
M. Wt: 419.4 g/mol
InChI Key: LCFJSUBDIUBTJH-UHFFFAOYSA-N
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Description

1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea is a complex organic compound that features a morpholine ring, a pyridine ring, a nitrophenyl group, and a phenylurea moiety

Preparation Methods

The synthesis of 1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the morpholine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the nitrophenyl group: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Formation of the phenylurea moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where the morpholine group can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea can be compared with other similar compounds, such as:

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a pyridine ring and a phenyl group but differs in the presence of a piperazine ring instead of a morpholine ring.

    3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: This compound has a similar morpholine ring but differs in the structure of the phenyl group and the presence of a dihydropyridinone moiety.

The uniqueness of 1-[4-(morpholin-4-yl)pyridin-2-yl]-3-(4-nitrophenyl)-1-phenylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

75291-65-5

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

1-(4-morpholin-4-ylpyridin-2-yl)-3-(4-nitrophenyl)-1-phenylurea

InChI

InChI=1S/C22H21N5O4/c28-22(24-17-6-8-19(9-7-17)27(29)30)26(18-4-2-1-3-5-18)21-16-20(10-11-23-21)25-12-14-31-15-13-25/h1-11,16H,12-15H2,(H,24,28)

InChI Key

LCFJSUBDIUBTJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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